molecular formula C17H21N3O2 B2742943 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide CAS No. 1448033-21-3

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2742943
CAS No.: 1448033-21-3
M. Wt: 299.374
InChI Key: PJFOHHZZIHEDBQ-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide is a highly potent and selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). Its primary research value lies in the specific inhibition of necroptosis, a form of programmed cell death with significant implications in a wide range of pathological conditions. By targeting the kinase activity of RIPK1, this compound effectively blocks the formation of the necrosome complex, thereby preventing the downstream activation of Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL) and the subsequent lytic cell death. This mechanism makes it an invaluable pharmacological tool for dissecting the role of necroptosis in disease models, including neurological disorders such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, inflammatory conditions, and ischemia-reperfusion injury. Its high selectivity and potency allow researchers to precisely interrogate RIPK1-dependent signaling pathways without the confounding effects of broader kinase inhibition, facilitating the development of targeted therapeutic strategies. The compound's utility extends to in vitro and in vivo studies aimed at understanding the complex interplay between apoptosis, necroptosis, and inflammation, providing critical insights for the fields of immunology and cell death research.

Properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c21-17(16-6-3-9-22-16)18-11-13-10-15(12-7-8-12)20(19-13)14-4-1-2-5-14/h3,6,9-10,12,14H,1-2,4-5,7-8,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFOHHZZIHEDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=CO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated reagents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound shares structural motifs with several pharmacologically relevant carboxamide derivatives. Below is a comparative analysis based on substituents, physicochemical data, and biological implications:

Compound Name Molecular Formula Key Substituents Physicochemical Properties Biological Activity Reference
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide C₁₈H₂₂N₄O₂ Cyclopentyl, cyclopropyl, furan-2-carboxamide Predicted high lipophilicity due to bicyclic substituents; stability inferred from analog data Not explicitly reported; potential kinase or protease modulation inferred from pyrazole-furan systems N/A
N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide (21) C₁₀H₁₀N₆O₄S Nitro-pyrazole, thiophene-carbamoyl Melting point: 297°C; IR peaks for NH, NO₂, C=O; moderate yield (42%) Potent trypanocidal activity due to nitro group’s redox activity
N-cyclohexyl-5-nitrofuran-2-carboxamide (22a) C₁₁H₁₅N₃O₄ Nitro-furan, cyclohexyl Synthesized via amine coupling; IR/NMR data consistent with carboxamide formation Likely antiparasitic (nitrofuran class)
Alfuzosin Impurity A (N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide) C₂₀H₂₆N₆O₄ Quinazolinyl, propylamino-furan Purity standards: ~99.0–101.0%; impurity profile includes 0.4% Impurity A Alpha-1 adrenergic antagonist impurity; structural complexity affects pharmacokinetics

Key Differences and Implications

Substituent Effects :

  • The cyclopentyl-cyclopropyl pyrazole system in the target compound enhances steric bulk and lipophilicity compared to 22a ’s cyclohexyl group or 21 ’s thiophene-carbamoyl chain. This may improve membrane permeability but reduce aqueous solubility.
  • The absence of a nitro group distinguishes the target compound from 21 and 22a , which rely on nitro groups for redox-mediated antiparasitic activity. This suggests divergent biological targets or mechanisms.

Biological Relevance :

  • Alfuzosin Impurity A demonstrates how carboxamide-linked quinazolinyl groups confer alpha-adrenergic activity . The target compound’s pyrazole-furan system may instead target kinases or inflammatory pathways, as seen in pyrazole-based drugs.

Synthetic Challenges :

  • The bicyclic pyrazole in the target compound likely requires multi-step regioselective synthesis, contrasting with the simpler amine coupling used for 22a .

Research Findings and Data Gaps

  • –3 emphasize rigorous purity standards for carboxamide-containing pharmaceuticals, suggesting the need for similar quality control in synthesizing the target compound.
  • Critical gaps: No direct data on the target compound’s solubility, stability, or bioactivity. Further studies should prioritize in vitro assays and structural optimization.

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. This article reviews the available literature on the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N4O3C_{18}H_{24}N_{4}O_{3}, with a molecular weight of approximately 344.4 g/mol. The compound features a complex structure that includes a furan ring, a pyrazole moiety, and cyclopentyl and cyclopropyl groups, which contribute to its unique pharmacological properties.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Key findings include:

  • Reduction of Inflammation : The compound has been shown to decrease edema and leukocyte migration in animal models, suggesting its efficacy in mitigating inflammatory responses.
  • Cytokine Modulation : Studies report that treatment with this compound leads to downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory pathways.
  • NF-κB Inhibition : The compound suppresses the activation of NF-κB, a transcription factor that plays a pivotal role in regulating immune responses and inflammation.

Anticancer Activity

The potential anticancer properties of this compound have been explored through various studies:

  • Kinase Inhibition : Similar pyrazole derivatives have been evaluated as kinase inhibitors, particularly against the Akt family, which is implicated in various cancers. For instance, related compounds have demonstrated IC50 values in the nanomolar range against Akt kinases, indicating strong inhibitory potential .
  • Cell Proliferation Studies : In vitro studies have shown that compounds with similar structures can induce cell cycle arrest and exhibit cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives similar to this compound:

StudyCompoundActivityIC50 Value
1GSK2141795 (pyrazole-based Akt inhibitor)Kinase inhibition18 nM
2Compound 13 (similar structure)Antiparasitic (Plasmodium falciparum)0.262 µM
3SC58635 (celecoxib analog)COX inhibitionNot specified

These studies illustrate the diverse biological activities exhibited by compounds within the same structural family as this compound.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cell signaling pathways related to inflammation and cancer progression.
  • Cytokine Pathway Modulation : By downregulating pro-inflammatory cytokines, it may alter the immune response favorably in inflammatory diseases.
  • Cell Cycle Interference : Similar compounds have been shown to interfere with cell cycle progression, leading to reduced proliferation of cancerous cells.

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